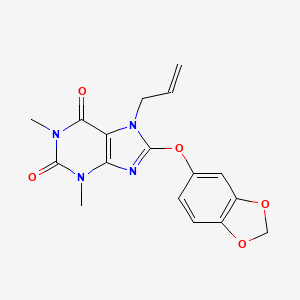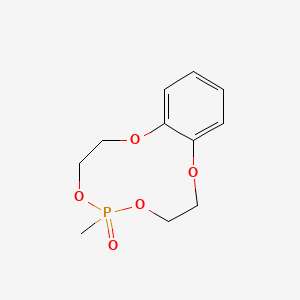![molecular formula C23H17ClF2N2O4 B4324037 N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B4324037.png)
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Descripción general
Descripción
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound also features a phenyl group, a carboxamide group, and a chloro(difluoro)methoxy substituent on the phenyl ring. These structural elements contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps, including cyclization, substitution, and coupling reactions. One common synthetic route involves the following steps:
Cyclization: The formation of the quinoline core can be achieved through a cyclization reaction involving aniline derivatives and appropriate reagents.
Coupling: The final step involves coupling the quinoline derivative with a phenyl carboxamide group using coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The chloro(difluoro)methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Aplicaciones Científicas De Investigación
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Fluoroquinolines: These compounds share a similar quinoline core and exhibit broad-spectrum antibacterial activity.
Indole Derivatives: Indole derivatives possess a similar bicyclic structure and are known for their diverse biological activities, including antiviral and anticancer properties.
Pyridine Derivatives: Pyridine derivatives have a similar nitrogen-containing aromatic ring and are used in various pharmaceutical applications.
Uniqueness
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to the presence of the chloro(difluoro)methoxy group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s lipophilicity and may improve its ability to cross biological membranes, thereby increasing its bioavailability and potency.
Propiedades
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF2N2O4/c24-23(25,26)32-16-11-9-14(10-12-16)27-21(30)18-13-17-19(7-4-8-20(17)29)28(22(18)31)15-5-2-1-3-6-15/h1-3,5-6,9-13H,4,7-8H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKWPTVOHVIHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(2-bromo-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4323961.png)

![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B4323975.png)
![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4323982.png)
![8-ETHYL-2-[4-({[3-(METHOXYCARBONYL)-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B4323990.png)
![N-(4-CHLOROPHENYL)-2-{[4-(4-CHLOROPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4323992.png)
![1-(4-METHYL-2-NITROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4324001.png)
![4-(1,3-benzodioxol-5-yl)-2-methyl-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B4324005.png)
![3-AMINO-1-(1-ETHYL-1H-PYRAZOL-4-YL)-1H-BENZO[F]CHROMEN-2-YL CYANIDE](/img/structure/B4324014.png)
![2-OXO-2-{[4-(2-THIENYL)-1,3-THIAZOL-2-YL]AMINO}ETHYL 2,3-DI(2-FURYL)-6-QUINOXALINECARBOXYLATE](/img/structure/B4324022.png)
![2-BROMO-4-[3-BROMO-4-(TRIFLUOROMETHYL)ISOTHIAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL ETHYL ETHER](/img/structure/B4324029.png)
![ETHYL 4-({4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE](/img/structure/B4324035.png)
![1-benzyl-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B4324042.png)

